N'-[1-Amino-2-(2-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester
Overview
Description
“N’-[1-Amino-2-(2-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester” is a chemical compound with the IUPAC name tert-butyl (2Z)-2-[1-amino-2-(4-chlorophenoxy)ethylidene]hydrazinecarboxylate . It has a molecular weight of 299.76 . The compound is a beige solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-16-11(15)8-19-10-6-4-9(14)5-7-10/h4-8,16H,15H2,1-3H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, the connectivity between these atoms, and the positions of any double bonds.Physical and Chemical Properties Analysis
This compound is a beige solid at room temperature . It has a molecular weight of 299.76 .Scientific Research Applications
Synthesis and Crystal Structure
- Synthesis and Crystal Structure Studies : The compound N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine was synthesized and its crystal structure determined. This study contributes to the understanding of the structural properties of similar hydrazine derivatives (Zou Xia, 2001).
Reactions and Synthesis
Divergent Synthesis with Enamines : A study focused on the divergent synthesis of various compounds, starting from related diaza-dienes and enamines, highlighting the versatility of these compounds in organic synthesis (E. Rossi et al., 2007).
Insecticidal Evaluation of Derivatives : Novel N-oxalyl derivatives of tebufenozide, which share a similar structural motif with the queried compound, were synthesized and evaluated for their larvicidal activities, showing the potential use of such compounds in pest control (Chunhui Mao et al., 2004).
Peptide Synthesis : Research on the synthesis of N-benzyloxycarbonyl hydroxy amino acid t-butyl esters, using a method that may be relevant for the synthesis of related compounds, was conducted. This process involved protection and deprotection steps crucial in peptide synthesis (H. Kinoshita et al., 1979).
Application in Analytical Chemistry
- Chiral-Phase Gas Chromatography : A study on the rapid analysis of amino acid enantiomers using derivatization techniques relevant to compounds like N'-[1-Amino-2-(2-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester was conducted. This research demonstrates the application in analytical methods, particularly in enantiomeric separation (I. Abe et al., 1996).
Fluorescent Sensors
- Photochemical Properties and Fluorescent Sensors : The coordination and photochemical properties of hydroxypyrazole-based ligands were studied. These ligands, similar to the queried compound, can act as fluorescent sensors, demonstrating potential applications in biochemistry and material sciences (M. Formica et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Properties
IUPAC Name |
tert-butyl N-[(Z)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-16-11(15)8-19-10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQBXDZGDMJGIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(COC1=CC=CC=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(/COC1=CC=CC=C1Cl)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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